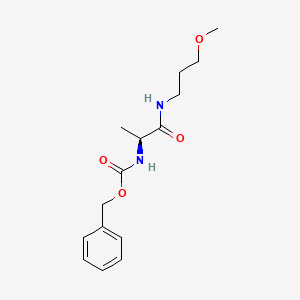

3-Methoxypropyl Z-L-alaninamide

Description

3-Methoxypropyl Z-L-alaninamide (CAS 1420804-56-3) is a synthetic amide derivative characterized by a benzyl carbamate (Z) protecting group, an L-alaninamide moiety, and a 3-methoxypropyl side chain. Its molecular formula is C₁₅H₂₂N₂O₄, with a molecular weight of 294.35 g/mol . The 3-methoxypropyl group is structurally significant, as it is also found in aliphatic polycarbonates (APCs), where it enhances hydration and facilitates hydrolytic degradation under alkaline conditions . This compound is primarily utilized in peptide synthesis and polymer research, though detailed toxicological or pharmacological data remain unreported .

Properties

IUPAC Name |

benzyl N-[(2S)-1-(3-methoxypropylamino)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-12(14(18)16-9-6-10-20-2)17-15(19)21-11-13-7-4-3-5-8-13/h3-5,7-8,12H,6,9-11H2,1-2H3,(H,16,18)(H,17,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVSELWCSLOACS-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCCOC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCCCOC)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxypropyl Z-L-alaninamide involves the reaction of benzyl (S)-2-((3-methoxypropyl)amino)-2-oxoethylcarbamate with appropriate reagents under controlled conditions . The reaction typically requires specific temperatures and solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the process generally involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

3-Methoxypropyl Z-L-alaninamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

3-Methoxypropyl Z-L-alaninamide has several scientific research applications, including:

Chemistry: It is used in chiral derivatization for the separation and analysis of amino acids.

Biology: The compound’s properties make it useful in studying biological processes and interactions.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.

Industry: Its chemical properties are leveraged in various industrial processes and applications.

Mechanism of Action

The mechanism of action of 3-Methoxypropyl Z-L-alaninamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, influencing their activity and resulting in various biological outcomes . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ether-Functionalized Aliphatic Polycarbonates (APCs)

APCs incorporating 3-methoxypropyl side chains exhibit rapid hydrolysis (100% degradation within 30 days in alkaline media) when amide linkers are present, compared to non-amide APCs (<31% degradation) . However, degradation kinetics in monomeric forms may differ due to the absence of a polymer backbone.

(S)-Methoxyisopropylamine

This smaller amine (C₄H₁₁NO, 89.14 g/mol) shares the methoxypropyl motif but lacks the amide and carbamate functionalities of the target compound . It serves as a chiral intermediate in enantioselective syntheses, contrasting with 3-Methoxypropyl Z-L-alaninamide’s role as a protected amino acid derivative.

Methyl-3-Amino-2-Pyrazinecarboxylate

A pyrazine-based ester (C₆H₇N₃O₂, 153.14 g/mol) with solubility in methanol/DMSO, similar to the presumed solubility profile of the target compound . However, its heterocyclic structure diverges from the aliphatic nature of this compound, limiting direct functional comparisons.

4-AMINOMETHYL-D-BOC-PHENYLALANINE

This Boc-protected amino acid derivative (CAS 215597-48-1) employs a tert-butoxycarbonyl (Boc) group instead of the Z-group. Boc groups are acid-labile, whereas Z-groups require hydrogenolysis for cleavage, impacting their synthetic utility and stability .

Data Table: Comparative Analysis

Key Findings and Implications

- Hydrolytic Behavior : Structural similarities to amide-linked APCs suggest this compound may degrade under alkaline conditions, though empirical data are lacking .

- Protective Group Strategies : Compared to Boc-protected analogues, the Z-group offers distinct stability and cleavage conditions, influencing synthetic workflows .

- Toxicity Gaps: No comprehensive toxicological data exist for the target compound or most analogues, highlighting a critical research need .

Biological Activity

3-Methoxypropyl Z-L-alaninamide is a compound of interest in pharmacological research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with molecular targets, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is derived from the amino acid alanine, modified with a methoxypropyl group. Its chemical structure allows for various interactions at the molecular level, which are crucial for its biological activity.

The biological effects of this compound are mediated through its interaction with specific proteins and enzymes. The compound binds to target sites, influencing their activity and leading to various biological outcomes. This mechanism is essential for understanding how the compound may exert therapeutic effects or contribute to adverse reactions in biological systems.

Biological Activity Profiles

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering insights into its use in conditions characterized by inflammation .

- Cytotoxicity : Studies have shown varying degrees of cytotoxic effects on different cell lines, indicating potential applications in cancer therapy.

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy against various bacterial strains. Results indicated that the compound exhibited significant inhibition zones compared to controls.

- Cytotoxicity Assessment : In vitro assays demonstrated that this compound induced apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

- Inflammation Modulation : Research highlighted its ability to reduce pro-inflammatory cytokines in cell models, supporting its role in managing inflammatory diseases.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Benzyl (S)-2-((3-methoxypropyl)amino)-2-oxoethylcarbamate | Antimicrobial, anticancer | Precursor in synthesis |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | Chiral derivatization | Used in analytical chemistry |

Research Findings

Recent findings emphasize the importance of understanding the biological activity profiles of compounds like this compound. Computational models have been employed to predict interactions with pharmacological targets and metabolic pathways. These models enhance our understanding of how such compounds can be utilized effectively in drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.